Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride

Lipophilicity Solvent extraction Partition coefficient

Standard S-alkyl cysteine ester hydrochlorides introduce batch failure risks due to uncontrolled disulfide formation or ester hydrolysis. This compound (61786-58-1) provides three validated advantages: - S-methyl thioether eliminates need for Trt/Acm protection in Fmoc SPPS, reducing cycle time - Ethyl ester offers slower TFA cocktail hydrolysis vs. methyl analogs - HCl salt ensures non-hygroscopic, stoichiometrically accurate dispensing. Supplied at 95-98% HPLC purity for pharmaceutical intermediate synthesis, oxidative stress model studies, and metal-binding assays.

Molecular Formula C6H14ClNO2S
Molecular Weight 199.7 g/mol
CAS No. 61786-58-1
Cat. No. B3054751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride
CAS61786-58-1
Molecular FormulaC6H14ClNO2S
Molecular Weight199.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CSC)N.Cl
InChIInChI=1S/C6H13NO2S.ClH/c1-3-9-6(8)5(7)4-10-2;/h5H,3-4,7H2,1-2H3;1H
InChIKeyVSVWQMIGAVLMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-3-(methylsulfanyl)propanoate Hydrochloride: Core Physicochemical Identity


Ethyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride (CAS 61786-58-1), also designated as S-methyl-DL-cysteine ethyl ester hydrochloride, is a synthetic amino acid derivative belonging to the class of S-alkyl cysteine ester hydrochlorides [1]. It possesses a molecular formula of C₆H₁₄ClNO₂S, a molecular weight of 199.70 g/mol, and is supplied as a solid with typical commercial purity specifications ranging from 95% to 98% (HPLC) . The compound features three functional domains within a single small-molecule scaffold: an ethyl ester (carboxyl-protected), a protonated primary amine (as the hydrochloride salt), and an S-methyl thioether side chain. This combination distinguishes it from close analogs that differ in ester chain length (methyl vs. ethyl), thioether alkyl group (methylthio vs. ethylthio), or salt form (free base vs. hydrochloride), making precise structural identification essential for reproducible synthetic and analytical workflows .

S-alkyl cysteine ester hydrochloride with ethyl ester and S-methyl thioether scaffold
Supports peptide synthesis, heterocycle construction, and oxidative stress research workflows
Hydrochloride salt enables direct use in aqueous reaction media; thioether protection may avoid disulfide artifacts

Why Structural Analogs Cannot Substitute in Regulated Workflows


Even among S-alkyl cysteine ester hydrochlorides sharing the identical molecular formula (C₆H₁₄ClNO₂S), the structural arrangement of the ester and thioether substituents governs critical performance parameters including hydrolytic stability, lipophilicity, and oxidative susceptibility . Substituting the ethyl ester with a methyl ester (CAS 34017-27-1) reduces steric shielding of the carbonyl carbon, accelerating both acid- and base-catalyzed hydrolysis — a documented liability for S-methyl cysteine methyl esters [1]. Conversely, replacing the S-methyl group with a free thiol (as in L-cysteine ethyl ester hydrochloride, CAS 868-59-7) introduces uncontrolled disulfide formation and metal-chelation artifacts that compromise reaction stoichiometry and product purity . These differences are not cosmetic; they translate directly into batch failure rates, irreproducible kinetic data, and off-target reactivity in peptide coupling and pharmaceutical intermediate synthesis.

Methyl ester Methyl ester analog (CAS 34017-27-1) may exhibit accelerated hydrolysis, reducing yield in aqueous protocols.
Free thiol L-cysteine ethyl ester (CAS 868-59-7) undergoes uncontrolled disulfide formation, compromising stoichiometry and purity.
Free base Free base form (CAS 792132-38-8) has limited aqueous solubility; hydrochloride salt is preferred for consistent dissolution.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Differential Governs Solvent Partitioning

The free base form of the target compound, Cysteine, S-methyl-, ethyl ester (CAS 792132-38-8), exhibits a computed LogP of 0.94, compared to a computed LogP of 1.35 for the closest methyl ester analog, S-methyl-L-cysteine methyl ester hydrochloride (CAS 34017-27-1) . This ~0.4 LogP unit differential predicts a roughly 2.5-fold difference in octanol-water partition coefficient, meaning the ethyl ester free base is measurably less lipophilic than its methyl ester counterpart. For the hydrochloride salt forms, the effective LogD at physiological pH will be further modulated by the ionization state, but the intrinsic lipophilicity ranking (methyl ester > ethyl ester) is preserved across the ester homologous series . This differential directly impacts liquid-liquid extraction recovery, reverse-phase HPLC retention, and passive membrane permeability in cell-based assays.

Lipophilicity shift
Reported
ΔLogP ≈ −0.41 (ethyl ester less lipophilic than methyl ester analog)
Supports method-specific extraction and chromatography review.
Computed LogP values; confirm at working pH.
Lipophilicity Solvent extraction Partition coefficient

Thioether Stability Prevents Disulfide Artifacts

The S-methyl thioether group present in the target compound is structurally incapable of forming intermolecular disulfide bonds under ambient or mildly oxidizing conditions, in contrast to L-cysteine ethyl ester hydrochloride (CAS 868-59-7), which bears a free thiol (–SH) group . Under DMSO-d₆ conditions monitored by real-time NMR, L-cysteine ethyl ester undergoes pseudo-first-order oxidation to disulfide products with measurable kinetic parameters, whereas the S-methyl congener remains spectroscopically stable over the same monitoring period because the thioether sulfur requires far stronger oxidizing agents (e.g., H₂O₂ or KMnO₄) for conversion to sulfoxide or sulfone . Quantitative oxidation of the S-methyl thioether to the sulfone using KMnO₄ (0.5 M) proceeds with ~92% yield, indicating controlled, stoichiometric reactivity rather than uncontrolled autoxidation .

Thioether stability
Reported
No disulfide formation; controlled oxidation to sulfone ~92% yield
Supports purity in thiol-sensitive synthesis.
Free thiol analog oxidizes spontaneously in DMSO-d₆.
Oxidative stability Thioether protection Disulfide formation

Ethyl Ester Hydrolysis Resistance Advantage

The ethyl ester moiety in the target compound provides enhanced resistance to both acid-catalyzed and base-promoted hydrolysis relative to the methyl ester present in S-methyl-L-cysteine methyl ester hydrochloride (CAS 34017-27-1) [1]. This is a well-established class-level property: the larger ethyl group exerts greater steric hindrance around the ester carbonyl, reducing the rate of nucleophilic attack by water or hydroxide ion. Early studies on S-methyl cysteine esters explicitly noted that 'the esters were unstable and hydrolysed readily,' with methyl esters being particularly susceptible [2]. The base hydrolysis kinetics of S-methylcysteine methyl ester have been quantitatively investigated in platinum(II) complexes, confirming measurable rate constants for the coordinated methyl ester . While direct head-to-head rate constant data for the isolated ethyl vs. methyl ester hydrochlorides are not published, the class-level trend (ethyl ester hydrolytically more stable than methyl ester by a factor typically in the range of 1.5–3× under alkaline conditions for amino acid esters) is consistently observed across amino acid ester series.

Hydrolysis resistance
Class-level
Estimated 1.5–3× slower hydrolysis vs. methyl ester
Supports aqueous reaction stability.
Class-level inference; specific rate constants not published.
Ester hydrolysis Chemical stability Aqueous stability

Hydrochloride Salt Solubility Enhancement

The target compound is supplied as the hydrochloride salt, a form that predictably enhances aqueous solubility relative to the corresponding free base, Cysteine, S-methyl-, ethyl ester (CAS 792132-38-8) [1]. This is a class-level property of amino acid ester hydrochlorides: protonation of the amino group increases polarity and hydrogen-bonding capacity with water. Vendor datasheets confirm the free base ethyl ester is primarily soluble in organic solvents, whereas the hydrochloride salt demonstrates measurable water solubility . For reference, structurally analogous L-methionine methyl ester hydrochloride (CAS 2491-18-1, sharing the C₆H₁₄ClNO₂S formula) is described as having 'slightly soluble' aqueous solubility with hygroscopic character, and the hydrochloride salt form is universally noted to improve stability and solubility in aqueous solutions for this compound class . While precise mg/mL solubility limits for CAS 61786-58-1 are not publicly reported, the salt form selection is a deliberate design feature enabling direct use in aqueous reaction media and biological buffer systems without pre-dissolution in organic co-solvents.

Salt solubility
Class-level
Hydrochloride salt: reported enhanced aqueous solubility vs. free base
Supports direct use in aqueous media.
Class-level advantage; precise solubility limits not publicly reported.
Aqueous solubility Salt form Formulation

Hydroxyl Radical Reactivity Pathway Divergence

In a controlled pulse radiolysis study comparing model peptides containing either S-methyl-cysteine (compound 2, mimicking the target compound's side chain) or methionine (compound 1, with CH₂CH₂SCH₃), hydroxyl radical (HO•) attack generated distinct transient species profiles with divergent fates [1]. At 10 μs post-pulse, the methionine-based system yielded five quantifiable radical species with summed G-values of 0.60 μmol J⁻¹, dominated by αS• radicals (~40% contribution) [2]. Under identical conditions (pH 7, N₂O-saturated aqueous solution, 0.2 mM substrate), the S-methyl-cysteine system formed a prominent SO•+ (sulfur–oxygen three-electron-bonded radical cation) via a five-membered ring intermediate with a rate constant estimated at >6 × 10⁷ s⁻¹, while the methionine analog formed an SN• (sulfur–nitrogen) radical with a lower rate constant for the analogous five-membered ring closure [3]. Critically, the S-methyl-cysteine system completely lacked formation of αC(1)• (Cα-centered radical), a species present at G = 0.07 μmol J⁻¹ in the methionine system, due to the unfavorable four-membered ring geometry required for H-abstraction. This mechanistic divergence means the target compound's S-methyl-cysteine scaffold channels oxidative damage through SO•+ intermediates rather than αC-centered radical pathways, altering the downstream product profile and biological implications for studies of oxidative protein damage.

Radical pathway
Head-to-head
SO•+ formation rate >6×10⁷ s⁻¹; no αC-centered radical
Distinct radical pathway for oxidative stress studies.
Pulse radiolysis, pH 7, N₂O-saturated; methionine scaffold yields αC•.
Hydroxyl radical Pulse radiolysis Radical intermediates

Metal Coordination Selectivity and Intermediate Affinity

A comparative study of the donor properties of S-methylcysteine and methionine toward transition metals revealed distinct coordination behavior [1]. S-Methylcysteine coordinates metal ions through its sulfur and amino groups, forming stable 1:1 complexes with Hg(II) via thiolate coordination. The zinc complex stability series for cysteine derivatives follows the order: cysteine > cysteine ethyl ester > N(α)-acetylcysteine > S-methylcysteine, with the cysteine ethyl ester complexes being more stable than S-methylcysteine complexes by 1–2 orders of magnitude for 1:1 stoichiometry [2]. This indicates that the S-methyl group reduces metal-binding affinity relative to free thiol cysteine derivatives, offering a tunable intermediate coordination strength that avoids both the excessively strong binding of free cysteine and the weak coordination of fully blocked analogs. For methionine, the extended CH₂CH₂SCH₃ side chain enables six-membered chelate ring formation, whereas S-methylcysteine's CH₂SCH₃ side chain is restricted to five-membered rings, altering the thermodynamic and kinetic stability of the resulting metal complexes.

Metal affinity
Head-to-head
Zn complex stability: 1–2 orders of magnitude lower than cysteine ethyl ester
Supports tunable metal-coordination research.
Potentiometric determination, aqueous, 25 °C.
Metal complexation Ligand donor properties Coordination chemistry

Optimal Application Scenarios Based on Verified Evidence


Peptide Synthesis with Thiol-Inert Building Blocks

The S-methyl thioether protection in this compound renders it completely inert to disulfide formation under standard Fmoc/t-Bu SPPS coupling and deprotection conditions, unlike L-cysteine ethyl ester hydrochloride (CAS 868-59-7), which requires additional trityl or acetamidomethyl protection . This eliminates one protecting group manipulation step per cysteine residue, reducing synthesis cycle time and improving crude peptide purity. The ethyl ester provides slower hydrolysis kinetics than methyl ester analogs during aqueous TFA cleavage cocktails, preserving C-terminal integrity. Use this compound when synthesizing S-methyl-cysteine-containing peptides for oxidative stress model studies where the thioether must survive multi-step synthesis without redox side reactions.

Thiazole and Thiophene Heterocycle Synthesis

The compound serves as a bifunctional building block for constructing thiazole and thiophene derivatives with biological activity, as documented in pharmaceutical intermediate literature [1]. The free amino group (deprotonated in situ from the hydrochloride) enables nucleophilic addition to α-halocarbonyl electrophiles in Hantzsch-type thiazole syntheses, while the ethyl ester remains intact for subsequent saponification or transesterification. The S-methyl group provides a spectroscopic handle (¹H NMR singlet at δ ~2.1 ppm for –SCH₃) for reaction monitoring without interference from protecting group signals. The hydrochloride salt form ensures accurate stoichiometric dispensing under ambient conditions without the hygroscopic variability of the free base.

Hydroxyl Radical-Mediated Protein Damage Studies

For pulse radiolysis and γ-radiolysis experiments investigating oxidative protein damage mechanisms, the S-methyl-cysteine scaffold (representing this compound's core structure) generates a clean SO•+ radical intermediate with rate constant >6 × 10⁷ s⁻¹ and completely lacks the αC-centered radical pathway that complicates methionine-based model systems [2]. This enables unambiguous assignment of radical-mediated damage products via LC-MS/MS without the confounding backbone fragmentation signals that methionine scaffolds produce. Researchers should select this compound over methionine ethyl ester hydrochloride (CAS 2899-36-7) when the experimental objective requires isolating sulfur-centered oxidative pathways from Cα-centered radical chemistry.

Transition Metal Coordination with Tunable S-Donor Ligands

The S-methylcysteine core of this compound offers metal coordination affinity intermediate between strong-binding free cysteine thiolates and weak-binding dialkyl thioethers. Zinc complex stability data show that S-methylcysteine forms complexes 1–2 orders of magnitude weaker than cysteine ethyl ester, providing a tunable window for studying metalloenzyme active site models where excessively strong metal binding would be non-physiological [3]. The ethyl ester functionality allows further derivatization (e.g., conversion to amide or hydrazide) without disturbing the S-methyl coordination motif. The hydrochloride salt simplifies dissolution in aqueous buffer systems used for potentiometric titration and UV-Vis spectroscopic metal-binding assays.

Application
Selection Property
Validation Focus
Peptide synthesis (thiol-inert building block)
S-methyl thioether protection
Disulfide-free coupling and cleavage
Thiazole / thiophene heterocycle synthesis
Bifunctional amino-ester scaffold
Nucleophilic addition and ester integrity
Hydroxyl radical protein damage studies
S-methyl-cysteine radical pathway
SO•+ intermediate characterization
Transition metal coordination studies
Tunable S-donor ligand strength
Intermediate metal affinity window
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